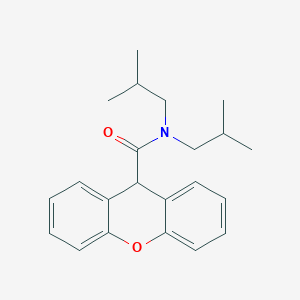![molecular formula C20H16BrN3O4S B11595774 (6Z)-6-(4-bromobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11595774.png)
(6Z)-6-(4-bromobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6Z)-6-(4-bromobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one” is a complex organic compound with a fascinating structure. Let’s break it down:
- The core structure consists of a thiazolo-triazolone scaffold, which combines a thiazole ring and a triazole ring.
- The substituents on this core include:
- A 4-bromobenzylidene group (attached to one end of the thiazole ring).
- A 3-(3,4,5-trimethoxyphenyl) group (attached to the other end of the thiazole ring).
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate precursors under specific conditions. Unfortunately, detailed literature references are scarce, but further research could reveal more specifics.
Industrial Production: As of now, there is no widely established industrial production method for this compound
Analyse Chemischer Reaktionen
Reactivity: The compound likely undergoes various chemical reactions due to its functional groups. These reactions may include:
Oxidation: The phenolic methoxy groups are susceptible to oxidation.
Reduction: The triazole ring could be reduced under specific conditions.
Substitution: The bromobenzylidene group may participate in substitution reactions.
Oxidation: Common oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the bromine atom.
Major Products: The specific products formed during these reactions would depend on reaction conditions and regioselectivity. Further experimental studies are needed to elucidate these details.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Medicinal Chemistry: Researchers may explore derivatives of this compound for potential drug development.
Materials Science: Its unique structure could inspire novel materials.
Anticancer Properties: Thiazole-containing compounds often exhibit anticancer activity. Researchers might investigate this compound’s potential in cancer therapy.
Neuroscience: The trimethoxyphenyl moiety could interact with neuronal receptors.
Dyes and Pigments: The chromophoric properties of the compound may find applications in dyes and pigments.
Agrochemicals: Exploration of its pesticidal properties.
Wirkmechanismus
The exact mechanism remains speculative due to limited data. potential molecular targets could involve protein kinases, receptors, or enzymes. Further studies are crucial to unravel its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While direct analogs are scarce, we can compare it to related heterocyclic compounds. For instance:
Thiazoles: Similar in structure but lack the triazole ring.
Triazolones: Lack the thiazole ring.
Benzylidene Derivatives: Explore compounds with similar benzylidene moieties.
: Example structure: PubChem : Thiazole ring: Wikipedia : Triazole ring: Wikipedia : Bromobenzylidene: PubChem : Trimethoxyphenyl: PubChem
Eigenschaften
Molekularformel |
C20H16BrN3O4S |
|---|---|
Molekulargewicht |
474.3 g/mol |
IUPAC-Name |
(6Z)-6-[(4-bromophenyl)methylidene]-3-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C20H16BrN3O4S/c1-26-14-9-12(10-15(27-2)17(14)28-3)18-22-23-20-24(18)19(25)16(29-20)8-11-4-6-13(21)7-5-11/h4-10H,1-3H3/b16-8- |
InChI-Schlüssel |
AUYXPNPYVMJKNS-PXNMLYILSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2C(=O)/C(=C/C4=CC=C(C=C4)Br)/S3 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2C(=O)C(=CC4=CC=C(C=C4)Br)S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxybenzyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11595692.png)
![9-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11595693.png)
![7-(3-ethoxypropyl)-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11595702.png)
![(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11595711.png)
![(2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11595717.png)
![5-({2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11595719.png)
![4-(3,4-Dimethylphenoxy)-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11595721.png)
![methyl (4Z)-4-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-[2-(cyclohex-1-en-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11595731.png)
![N,N-dimethyl-4-(5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazolin-6-yl)aniline](/img/structure/B11595734.png)
![4,4-dimethyl-13-(3-methylbutylsulfanyl)-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11595738.png)
![(5E)-3-(3-chlorophenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B11595744.png)
![4-(11,11-Dimethyl-9-oxo-7,8,9,10,11,12-hexahydrobenzo[a][4,7]phenanthrolin-8-yl)-2-methoxyphenyl 3-(4-methylphenoxy)propanoate](/img/structure/B11595758.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B11595767.png)

